N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)BUTANOIC ACID is a complex organic compound characterized by the presence of a pyrrole and thiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)BUTANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the pyrrole and thiazole rings, followed by their functionalization and coupling.
Formation of Pyrrole Ring: Pyrrole rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions.
Formation of Thiazole Ring: Thiazole rings are often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling and Functionalization: The final step involves coupling the pyrrole and thiazole rings through amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)BUTANOIC ACID can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
(2S)-3-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)BUTANOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-3-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid: Similar in structure but lacks the thiazole ring.
Pyrrole-2-carboxaldehyde: Contains the pyrrole ring but differs in functional groups and overall structure.
Uniqueness
(2S)-3-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)BUTANOIC ACID is unique due to the presence of both pyrrole and thiazole rings, which contribute to its diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C14H17N3O3S |
---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C14H17N3O3S/c1-8(2)10(13(19)20)16-12(18)11-9(3)15-14(21-11)17-6-4-5-7-17/h4-8,10H,1-3H3,(H,16,18)(H,19,20)/t10-/m0/s1 |
InChI Key |
REGDRCHUMAODCE-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.